Fireshield C3

Beschreibung

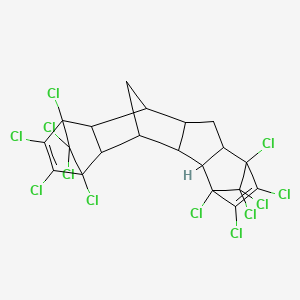

Fireshield C3 (CAS 13560-90-2) is a chlorinated hydrocarbon with the molecular formula C₂₀H₁₂Cl₁₂, identified in the context of biochemical reagents . Notably, the term "Fireshield" is also associated with a broader range of fire protection products developed by the Fireshield brand, including intumescent coatings for structural steel, timber, and composite materials. These coatings are engineered to expand under heat, forming a protective char layer that insulates substrates and delays combustion .

For clarity, this analysis distinguishes between:

- This compound (the chemical compound).

- Fireshield-branded products (e.g., SQ476, TimberClear 1FR), which are fire-retardant coatings.

Eigenschaften

IUPAC Name |

4,5,6,7,13,14,15,16,19,19,20,20-dodecachloroheptacyclo[9.6.1.14,7.113,16.02,10.03,8.012,17]icosa-5,14-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl12/c21-11-12(22)18(28)10-6(15(11,25)19(18,29)30)2-3-4-1-5(7(3)10)9-8(4)16(26)13(23)14(24)17(9,27)20(16,31)32/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOHPPAZRZIWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C(C3C1C5C2C6(C(=C(C5(C6(Cl)Cl)Cl)Cl)Cl)Cl)C7(C(=C(C4(C7(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fireshield C3 is synthesized through a series of chemical reactions involving chlorination and other processes. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced industrially in large quantities to meet the demand for fire retardant materials .

Analyse Chemischer Reaktionen

Fireshield C3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Fire Resistance Testing

Fireshield C3 has been extensively studied for its effectiveness in enhancing the fire resistance of structural elements. Research indicates that coatings like this compound can significantly improve the fire rating of steel structures, allowing them to withstand elevated temperatures for extended periods. This is crucial in building design, where compliance with fire safety regulations is mandatory.

2. Hybrid Fire Testing

Recent advancements in hybrid fire testing methodologies have incorporated this compound to evaluate its performance under realistic fire scenarios. These tests simulate real-world conditions where structural elements are subjected to both thermal and mechanical loads. The results demonstrate that this compound maintains its protective qualities even when subjected to dynamic forces during a fire event .

3. Corrosion Resistance

In addition to fire protection, this compound also offers corrosion resistance, particularly in environments classified as corrosivity categories C3 to C5. This dual functionality makes it suitable for use in industrial settings where both fire and corrosion are concerns .

Case Studies

1. Case Study: High-Rise Building Application

In a high-rise building project, this compound was applied to steel beams and columns to achieve a fire resistance rating exceeding 120 minutes. The application process involved surface preparation followed by spray application of the coating. Post-installation inspections confirmed that the coating adhered well and maintained its integrity during subsequent fire drills, validating its effectiveness .

2. Case Study: Industrial Facility

An industrial facility implemented this compound on structural supports exposed to potential chemical spills and high temperatures. The facility reported a significant reduction in maintenance costs due to the coating's protective properties against both fire and corrosion. Regular monitoring showed that the coating remained effective over time, even under harsh operational conditions .

Data Table: Performance Metrics of this compound

| Application Area | Fire Resistance Rating | Corrosion Resistance | Application Method |

|---|---|---|---|

| High-Rise Buildings | >120 minutes | C3-C5 | Spray or Brush |

| Industrial Facilities | >120 minutes | C3-C5 | Spray |

| Structural Steel | >120 minutes | C3-C5 | Spray or Brush |

Wirkmechanismus

The mechanism by which Fireshield C3 exerts its flame retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing heat transfer. The molecular targets and pathways involved in this process include the decomposition of this compound into non-combustible gases and the formation of a stable char residue .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds and Products

Chemical Compound Comparison

As a chlorinated hydrocarbon, Fireshield C3 (C₂₀H₁₂Cl₁₂) shares functional similarities with other halogenated flame retardants, such as:

- Tetrabromobisphenol A (TBBPA): A brominated compound widely used in electronics and plastics. Unlike this compound, TBBPA raises environmental concerns due to bioaccumulation .

- Chlorendic Acid (CAS 115-28-6) : Structurally analogous to this compound, this compound is used in polymers for fire resistance. Both exhibit high thermal stability but differ in chlorine content and application scope.

Table 1: Key Properties of Halogenated Flame Retardants

Product-Level Comparison: Fireshield Brand Offerings

Fireshield’s fire-protection coatings are compared below based on substrate compatibility, protection duration, and certifications:

Table 2: Comparison of Fireshield Fire-Retardant Coatings

Performance Insights

- Steel Coatings : Fireshield SQ476 outperforms conventional epoxy-based intumescent coatings in harsh environments (e.g., C5 marine settings) due to its compatibility with solvent-based primers and extended drying adaptability .

- Timber Coatings : Fireshield TimberClear 1FR provides superior surface ratings (Group 1S) compared to silicone-based retardants, which often alter wood texture .

- Composite Materials : FireShield®-enhanced composites retain 85% of structural integrity after 60 minutes at 1100°C, surpassing ceramic-based alternatives that crack under rapid thermal cycling .

Biologische Aktivität

Fireshield C3 is a compound primarily recognized for its applications in fire protection, particularly in coatings and materials designed to enhance fire resistance. While the specific biological activity of this compound is not extensively documented in available literature, its components and related products provide insights into its potential biological interactions and safety profiles. This article synthesizes available information on the biological activity of this compound, including relevant case studies and research findings.

This compound products typically contain intumescent agents that expand when exposed to heat, forming a protective char layer that insulates underlying materials from fire. The primary components often include:

- Intumescent agents : Substances that swell upon heating to form a barrier.

- Binders : Materials that hold the intumescent agents together and adhere them to surfaces.

- Additives : These may include flame retardants, stabilizers, and other chemicals that enhance performance.

The biological activity of such compounds can be influenced by their chemical structure, particularly in terms of toxicity and environmental impact.

Biological Activity and Toxicity

Research on the biological activity of fire-retardant compounds indicates varying degrees of toxicity depending on their chemical makeup. For instance:

- Polymeric coatings : Many intumescent coatings are based on polymers which can release volatile organic compounds (VOCs) during application or under high temperatures. Studies have shown that certain VOCs can have adverse effects on human health, including respiratory issues and skin irritation .

- Environmental impact : Some fire retardants have been associated with bioaccumulation in aquatic environments, raising concerns about their long-term ecological effects. For example, halogenated flame retardants are known for their persistence in the environment and potential to disrupt endocrine functions in wildlife .

Case Study 1: Fire Safety in Building Materials

A study conducted by the National Institute of Standards and Technology (NIST) examined the effectiveness of various fire-retardant coatings, including those similar to this compound. The findings indicated that while these coatings significantly improved fire resistance, there were concerns regarding the release of toxic fumes during combustion. The study emphasized the need for improved formulations that minimize harmful emissions while maintaining fire protection efficacy .

Case Study 2: Environmental Assessment

An environmental assessment of intumescent coatings used in commercial buildings revealed that while they provided substantial fire protection, the leaching of certain chemicals into groundwater posed risks to local ecosystems. This study highlighted the importance of selecting environmentally friendly alternatives or formulations with lower toxicity profiles .

Research Findings

Recent research has focused on developing more sustainable fire-retardant materials that do not compromise safety or environmental integrity. Key findings include:

- Biodegradable alternatives : Research is ongoing into bio-based materials that can serve as effective fire retardants without the associated ecological risks. These materials show promise in reducing toxicity while providing adequate fire protection .

- Regulatory standards : Increasingly stringent regulations regarding chemical safety and environmental impact are driving innovation in the development of safer fire-retardant products. Manufacturers are being encouraged to adopt greener chemistry practices .

Q & A

Q. What standardized testing protocols are recommended for evaluating Fireshield C3's fire resistance in controlled laboratory environments?

Answer: Researchers should adhere to international standards such as BS 5250 and BS EN 13859-2, which specify thermal stability, flame spread, and smoke toxicity metrics. Experimental setups should replicate real-world conditions (e.g., controlled humidity, substrate compatibility) using calibrated cone calorimeters and thermogravimetric analysis (TGA). Data collection must include baseline measurements of untreated substrates for comparative analysis .

Q. How does the chemical composition of this compound influence its expansion properties during fire exposure?

Answer: The intumescent coating's efficacy relies on a balance of carbon-rich compounds, acid donors, and blowing agents. Laboratory analysis should include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and differential scanning calorimetry (DSC) to study thermal degradation kinetics. Comparative studies with alternative formulations (e.g., FireShield LFST) can highlight compositional trade-offs .

Q. What are the critical variables to control when applying this compound to non-standard substrates (e.g., engineered timber or composite materials)?

Answer: Key variables include substrate porosity, pretreatment (e.g., priming), and ambient temperature during application. Researchers should follow manufacturer guidelines for layer thickness (typically 1–3 mm) and conduct adhesion tests (ASTM D4541) post-curing. Cross-sectional microscopy can validate uniform dispersion and interfacial bonding .

Advanced Research Questions

Q. How can conflicting data on this compound’s smoke toxicity under varying oxygen concentrations be resolved?

Answer: Contradictions often arise from differences in test chamber designs or oxygen availability. Researchers should standardize testing using ISO 5659-2 for smoke density and gas chromatography-mass spectrometry (GC-MS) for toxicant profiling. Hypothesis-driven iterations (e.g., varying oxygen levels from 15% to 21%) with rigorous statistical validation (ANOVA) can isolate causal factors .

Q. What methodologies optimize this compound’s performance in dynamic thermal cycling environments (e.g., repeated heating-cooling phases)?

Answer: Accelerated aging protocols (ASTM E1643) combined with cyclic thermal exposure (e.g., 200°C to 25°C) can simulate long-term degradation. Post-test characterization should focus on crack propagation (via scanning electron microscopy) and residual fire resistance. Machine learning models trained on degradation patterns may predict service lifespans .

Q. How do microstructural defects in this compound coatings affect fire suppression efficacy at the nanoscale?

Answer: Atomic force microscopy (AFM) and nanoindentation can map defect density and mechanical resilience. Correlate these with fire-test outcomes using regression models. Advanced imaging techniques (e.g., synchrotron X-ray tomography) may reveal pore distribution impacts on heat dissipation .

Methodological Guidance

- Data Reproducibility : Archive raw datasets (e.g., TGA curves, FTIR spectra) in FAIR-aligned repositories like Zenodo, with metadata detailing experimental conditions .

- Hypothesis Refinement : Use Product Hypothesis Docs (PHDs) to predefine success criteria and failure modes, ensuring alignment with Shield study principles .

- Ethical Compliance : Adhere to ISO 17025 for laboratory safety, particularly when handling combustion byproducts. Risk assessments must address inhalation hazards and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.